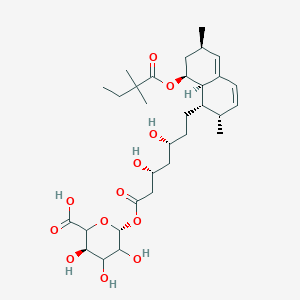
Simvastatin Acyl-beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Simvastatin Acyl-beta-D-glucuronide (SAG) is a synthetic derivative of the cholesterol-lowering drug simvastatin. It is a prodrug, meaning it is biologically inactive until it is metabolized to its active form, simvastatin acid. SAG has been found to be an effective and safe treatment for hypercholesterolemia, which is a condition characterized by elevated levels of cholesterol in the blood. SAG has also been used in laboratory experiments to study the effects of simvastatin on various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Cholesterol Biosynthesis Inhibition
Simvastatin, a derivative of lovastatin, is primarily used to inhibit HMG-CoA reductase, the key enzyme in cholesterol biosynthesis. This action effectively lowers blood cholesterol levels, particularly low-density lipoprotein (LDL), while slightly increasing high-density lipoprotein (HDL) cholesterol .
Cardiovascular Disease Prevention
By lowering LDL cholesterol, Simvastatin Acyl-beta-D-glucuronide contributes to the prevention of plaque buildup inside the arteries, reducing the risk of heart attack, stroke, and other cardiovascular diseases .
Biotechnological Production
Advances in the biochemistry and genetics of lovastatin have led to new methods for the production of simvastatin. For instance, the enzyme acyltransferase LovD can be used to synthesize simvastatin from monacolin J by a single-step process .
Drug-Drug Interaction Studies
Simvastatin Acyl-beta-D-glucuronide can be used to study drug-drug interactions, particularly those involving the inhibition of cytochrome P450 (CYP) enzymes. For example, it can help understand the inhibition mechanisms of CYP2C8 by acyl glucuronides of other drugs .
Pharmacokinetic Analysis
Research applications include the development of analytical methods, such as LC-MS/MS, for the determination of simvastatin and its metabolites in biological samples. This is crucial for pharmacokinetic studies and understanding the drug’s metabolism .
Structural Biology and Enzyme Inhibition
Simvastatin Acyl-beta-D-glucuronide can be used in structural biology to elucidate the binding and orientation of molecules in the active site of enzymes like CYP2C8. This contributes to a deeper understanding of enzyme inhibition and inactivation mechanisms .
Wirkmechanismus
Target of Action
Simvastatin Acyl-beta-D-glucuronide is a metabolite of Simvastatin . The primary target of Simvastatin is the enzyme 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase . This enzyme is the rate-limiting step in cholesterol biosynthesis .
Mode of Action
Simvastatin competitively inhibits HMG-CoA reductase, reducing the synthesis of cholesterol in the liver . The reduction in intracellular cholesterol induces the expression of the low-density lipoprotein receptor (LDLR), increasing the uptake of LDL from the blood, and decreasing plasma concentrations of LDL-cholesterol (LDL-C) .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Simvastatin leads to an intracellular depletion of sterols in hepatocytes . In response to this effect, the SREBP2 transcription factor is activated and induces the expression of the LDLR and the reduction of the LDL-C . Simvastatin may also affect the intracellular pool of isoprenoids (farnesyl-PP and geranylgeranyl-PP) and protein prenylation, providing additional pleiotropic effects, such as anti-inflammatory and antioxidant activity .
Pharmacokinetics
The primary route of elimination for Simvastatin is through metabolism of the acyl glucuronide . Both parental and active drugs are converted to inactive glucuronide conjugates in vitro by UDP-glucuronosyltransferase 2B7 (UGT2B7) .
Result of Action
The result of Simvastatin’s action is a significant reduction in the level of LDL cholesterol . This reduction in LDL cholesterol is beneficial in the treatment of hypercholesterolemia . The role of acyl glucuronide metabolites, such as simvastatin acyl-beta-d-glucuronide, as mediators of drug-induced toxicities remains controversial .
Action Environment
The action of Simvastatin Acyl-beta-D-glucuronide can be influenced by several factors. For instance, the inherent instability of acyl glucuronides under physiological conditions can lead to significant challenges in assessing the human safety of acyl glucuronides . Furthermore, environmental factors such as the presence of other drugs can affect the metabolism and action of Simvastatin Acyl-beta-D-glucuronide .
Eigenschaften
IUPAC Name |
(3R,6R)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24?,25+,26?,27?,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLYTKVVBICSHZ-AWTWTUOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Simvastatin Acyl-beta-D-glucuronide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)



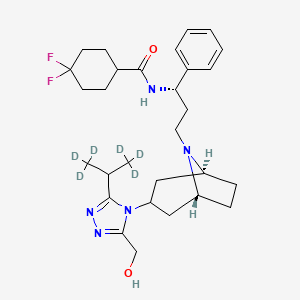
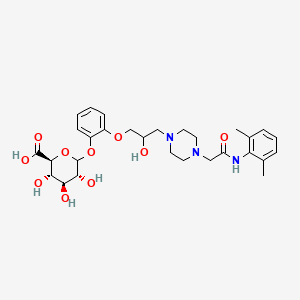
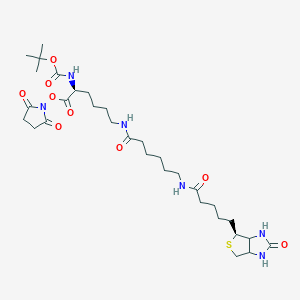
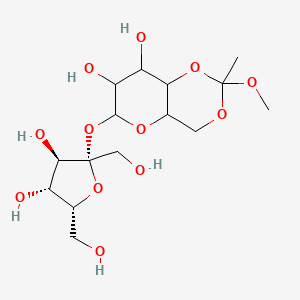
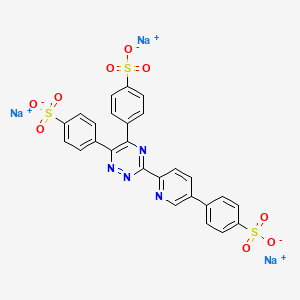
![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)


![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)